

# Application Notes and Protocols: 4sU-Seq for Measuring RNA Transcription Rates

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## Compound of Interest

Compound Name: 4-Thiouridine

Cat. No.: B1664626

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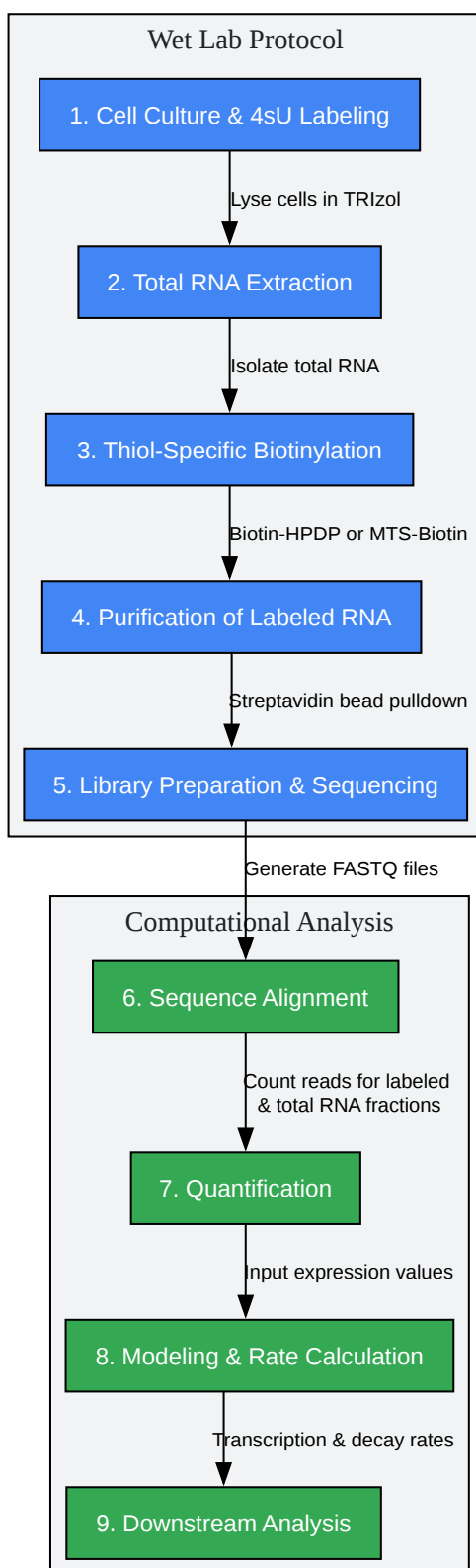
## Introduction

**4-thiouridine** sequencing (4sU-seq) is a powerful method for measuring the dynamics of RNA transcription and decay. The technique relies on the metabolic labeling of newly transcribed RNA with a uridine analog, **4-thiouridine** (4sU).<sup>[1][2][3]</sup> When 4sU is added to cell culture medium, it is taken up by cells, converted to 4sU-triphosphate, and incorporated into nascent RNA transcripts in place of uridine.<sup>[4]</sup> These 4sU-labeled transcripts can then be distinguished from pre-existing RNA.

The key to isolating the newly transcribed RNA lies in the thiol group of the incorporated 4sU. This thiol group allows for specific biotinylation, creating a tag that can be used for affinity purification with streptavidin-coated magnetic beads.<sup>[1][3][4]</sup> Once isolated, the nascent RNA population can be sequenced (RNA-seq) to provide a high-resolution snapshot of transcriptional activity at a specific point in time.<sup>[5]</sup> This approach overcomes the limitations of traditional RNA-seq, which only measures steady-state RNA levels, by decoupling the processes of RNA synthesis and degradation.<sup>[1][3][6]</sup>

## Experimental and Computational Workflow

The overall workflow for a 4sU-seq experiment involves several key stages, from cell culture to data analysis. The process begins with the introduction of 4sU to the cells, followed by RNA extraction, selective biotinylation of the labeled RNA, purification, and finally, sequencing and computational analysis to determine transcription rates.



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Fig. 1: Overall workflow for 4sU-seq experiments.

## Quantitative Data Summary

Successful 4sU-seq experiments depend on careful optimization of labeling conditions and sufficient starting material.

Table 1: Recommended 4sU Concentrations and Labeling Times

The optimal concentration and duration of 4sU labeling depend on the cell type and the specific research question. Shorter pulses are used to capture immediate transcriptional responses, while longer labeling times can be used for RNA decay studies.[\[1\]](#)[\[3\]](#) It is crucial to optimize these conditions to balance efficient labeling with minimal cytotoxicity.[\[1\]](#)[\[7\]](#)

Duration of Labeling (min)	Recommended 4sU Concentration (μM)	Primary Application
5 - 15	500 - 1000	Measuring rapid transcription changes, RNA processing kinetics <a href="#">[5]</a>
30 - 60	200 - 500	Standard transcription rate measurement <a href="#">[4]</a> <a href="#">[8]</a>
> 120	100 - 200	RNA stability and decay rate studies <a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Typical Total RNA Yield from Various Cell Lines

The amount of starting material is critical for a successful experiment. A minimum of 50-100 μg of high-quality total RNA is recommended.[\[9\]](#)[\[10\]](#)

Cell Line	Approx. Cell Number for ~100 μg RNA
HEK293T	~12 million
K562	~20 million
mESC	~10 million
BMDM	~85 million

Note: These values are estimates; yields should be determined empirically for the specific cell type and conditions used.[9]

## Detailed Experimental Protocols

Ensure all solutions are prepared with nuclease-free water and that proper RNase-free techniques are used throughout the protocol.

### Protocol 1: Metabolic Labeling of Cells with 4-thiouridine (4sU)

- Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[1][3] Cell density can affect the rate of label incorporation, so it should be kept consistent across samples.[9]
- Prepare 4sU Medium: Prepare a stock solution of 4sU (e.g., 500 mM in nuclease-free water or PBS) and store it in single-use aliquots at -20°C, protected from light.[9][11] Just before use, dilute the 4sU stock into pre-warmed culture medium to the desired final concentration (see Table 1).
- Labeling: Aspirate the old medium from the cells and quickly add the 4sU-containing medium.[1][3]
- Incubation: Incubate the cells for the desired period under standard growth conditions.[12] Avoid exposing cells to bright light after adding 4sU, as it is photoactivatable and can cause crosslinking at a wavelength of 365 nm.[4][11]
- Harvesting: To end the labeling, aspirate the 4sU medium and immediately lyse the cells by adding TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm dish).[1] Pipette the lysate to homogenize and transfer it to a conical tube. Samples can be processed immediately or stored at -80°C.[1]

### Protocol 2: Total RNA Extraction

- Isolate total RNA from the TRIzol lysate according to the manufacturer's protocol.
- Perform a final wash of the RNA pellet with 75-80% ethanol to remove impurities.

- Resuspend the air-dried RNA pellet in nuclease-free water.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA (RIN > 8) is essential for downstream applications.

## Protocol 3: Thiol-Specific Biotinylation of 4sU-labeled RNA

This step attaches a biotin molecule to the sulfur atom of the incorporated 4sU, allowing for subsequent purification. EZ-Link Biotin-HPDP is a commonly used reagent.[\[1\]](#)

- Reaction Setup: In a 1.5 mL tube, combine 60-100 µg of total RNA with the biotinylation reagents. A typical reaction may contain:
  - Total RNA: 60-100 µg
  - Biotin-HPDP (1 mg/mL in DMF): 2 µL per 100 µg RNA[\[1\]](#)
  - 10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA): 1/10th of the final volume[\[11\]](#)
  - Nuclease-free water to the final volume.
- Incubation: Incubate the reaction for at least 1.5 hours at room temperature with rotation, protected from light.[\[1\]](#)
- Removal of Unbound Biotin: Unbound Biotin-HPDP is not water-soluble and can be removed by phase separation.[\[4\]](#)
  - Add an equal volume of Phenol/Chloroform (pH 6.7) or Chloroform/Isoamylalcohol (24:1).[\[1\]](#)[\[12\]](#)
  - Vortex vigorously and centrifuge at >16,000 x g for 5 minutes.[\[1\]](#)
  - Carefully transfer the upper aqueous phase to a new tube. Repeat this step to ensure complete removal of unbound biotin.[\[4\]](#)
- RNA Precipitation: Precipitate the biotinylated RNA.

- Add 1/10th volume of 5 M NaCl and 1 volume of isopropanol.[1]
- Incubate at -20°C for at least 1 hour.
- Centrifuge at >16,000 x g for 20 minutes at 4°C.[1]
- Wash the pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water.

## Protocol 4: Purification of Biotinylated RNA

- **Bead Preparation:** Resuspend streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit) and wash them according to the manufacturer's instructions, typically with a high-salt wash buffer.[1][11]
- **RNA Denaturation:** Heat the biotinylated RNA sample to 65°C for 10 minutes and immediately place it on ice for 5 minutes to denature secondary structures.[1]
- **Binding:** Add the denatured RNA to the washed streptavidin beads and incubate at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant (this is the unlabeled, pre-existing RNA fraction). Wash the beads multiple times with pre-warmed wash buffer to remove non-specifically bound RNA. Stringent washing is possible due to the strong biotin-streptavidin interaction.[1][3]
- **Elution:** Elute the bound, newly transcribed RNA from the beads by adding a buffer containing a reducing agent, such as 100 mM DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.[11] Incubate to release the RNA.
- **Final Cleanup:** Collect the eluate and purify the RNA using a column-based kit (e.g., RNeasy MinElute Cleanup Kit) or ethanol precipitation. This fraction contains the purified, newly transcribed RNA.

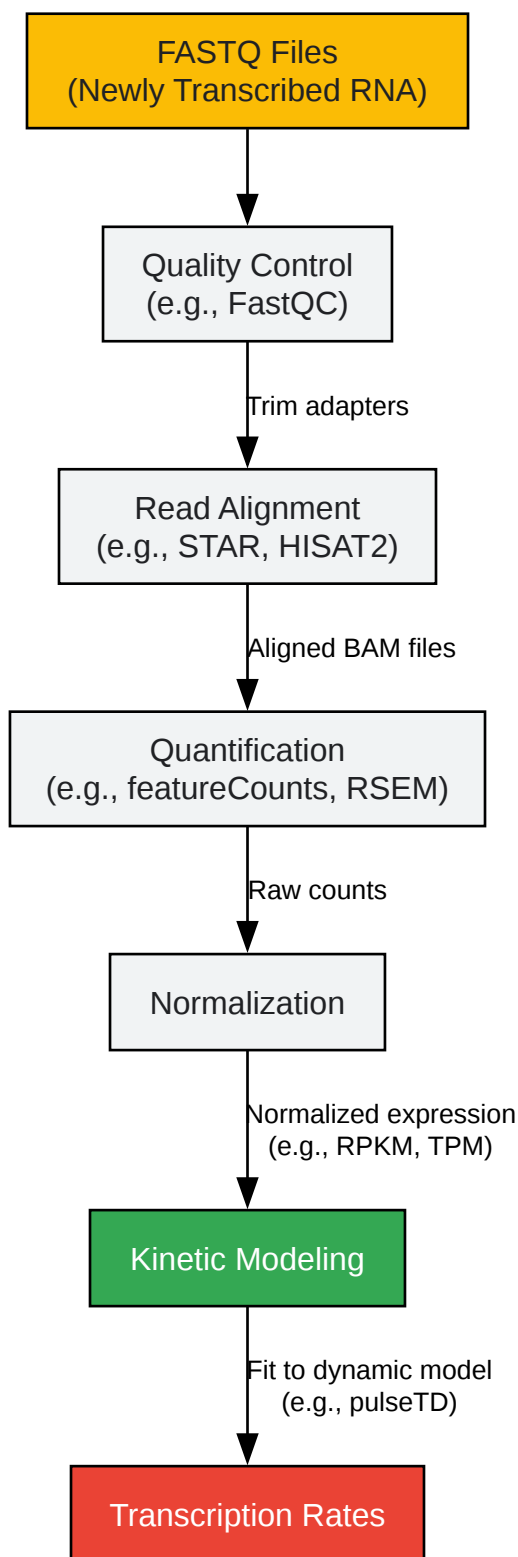
## Protocol 5: Library Preparation and Sequencing

- **Quantify the purified nascent RNA.** Yields will be low, often representing 1-5% of the initial total RNA.[5][8]

- Prepare sequencing libraries from the purified nascent RNA fraction using a protocol suitable for low-input RNA (e.g., SMARTer Stranded Total RNA-Seq Kit).
- Sequence the libraries on a high-throughput sequencing platform.

## Data Analysis and Interpretation

The goal of the computational analysis is to use the sequencing data from the newly transcribed RNA fraction (and often the total RNA fraction) to calculate gene-specific transcription rates.



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Fig. 2: Bioinformatic workflow for 4sU-seq data analysis.



- **Quality Control and Alignment:** Raw sequencing reads are assessed for quality, trimmed to remove adapters, and aligned to a reference genome.
- **Quantification:** The number of reads mapping to each gene is counted for the newly transcribed RNA sample. If total RNA was also sequenced, it is quantified similarly.
- **Normalization:** Read counts are normalized to account for differences in sequencing depth and gene length (e.g., RPKM or TPM).
- **Kinetic Modeling:** The normalized expression values of newly transcribed RNA are used to calculate transcription rates. This often involves mathematical modeling that assumes a steady state or uses time-course data.<sup>[13]</sup> Software packages like pulseTD are designed for analyzing time-course 4sU-seq data to determine the rates of transcription, processing, and degradation.<sup>[13]</sup> The fundamental principle is that for a short labeling pulse, the amount of labeled RNA for a given gene is directly proportional to its transcription rate.

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